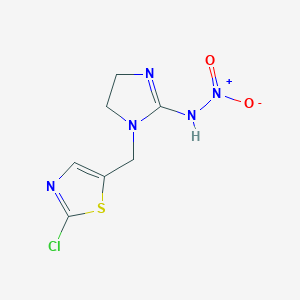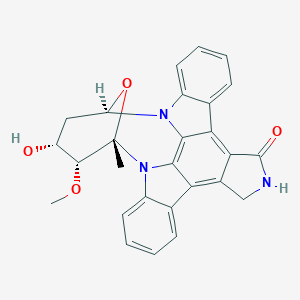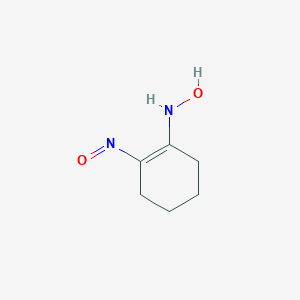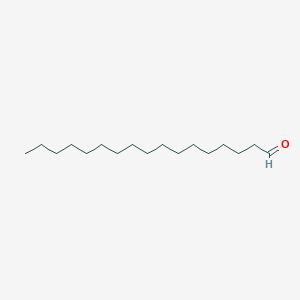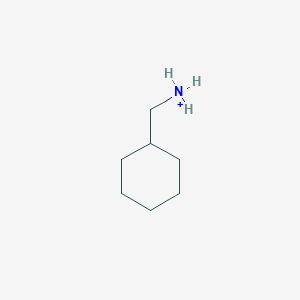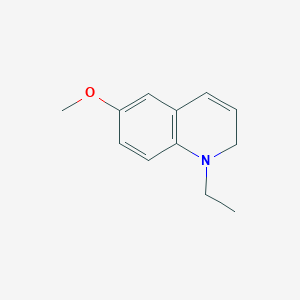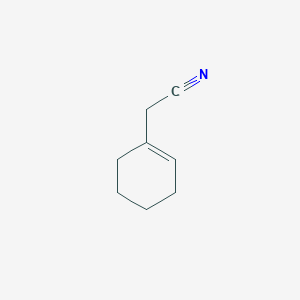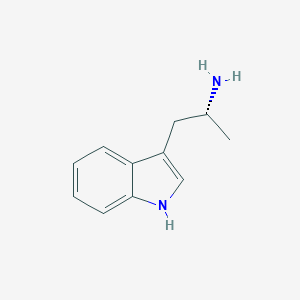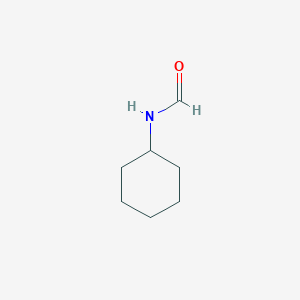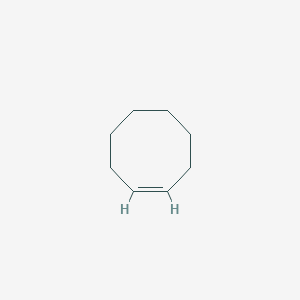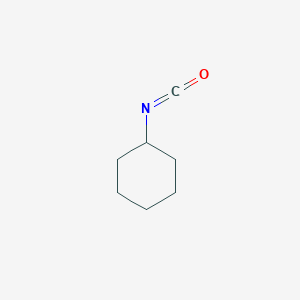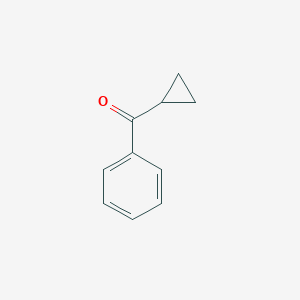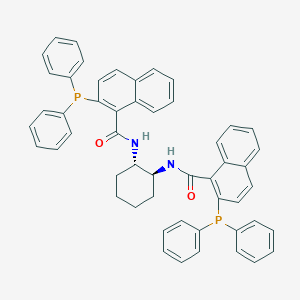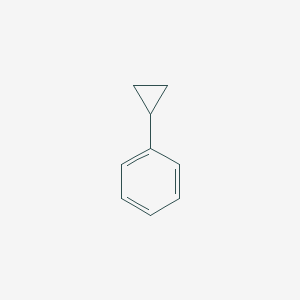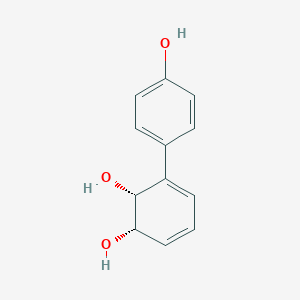
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI), commonly known as cis-resveratrol, is a natural polyphenol compound found in various plants including grapes, berries, and peanuts. It has been shown to possess a range of biological activities and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
Cis-resveratrol exerts its biological effects through various mechanisms, including the modulation of cell signaling pathways and the regulation of gene expression. It has been shown to activate the sirtuin family of proteins, which are involved in various cellular processes including DNA repair, apoptosis, and metabolism. Cis-resveratrol also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis.
Effets Biochimiques Et Physiologiques
Cis-resveratrol has been shown to possess a range of biochemical and physiological effects, including its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Cis-resveratrol has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which play a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-resveratrol has several advantages for lab experiments, including its availability and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, cis-resveratrol has some limitations for lab experiments, including its low solubility in water and its potential for degradation under certain conditions.
Orientations Futures
There are several future directions for research on cis-resveratrol, including its potential applications in the treatment of various diseases. Further studies are needed to elucidate the mechanisms of action of cis-resveratrol and to identify potential targets for therapeutic intervention. Additionally, studies are needed to optimize the synthesis and formulation of cis-resveratrol for clinical use.
Méthodes De Synthèse
Cis-resveratrol can be synthesized by various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of starting materials such as p-hydroxybenzaldehyde and malonic acid, which are then subjected to various chemical reactions to obtain the final product. Microbial fermentation involves the use of microorganisms such as yeast and bacteria to produce cis-resveratrol from precursor molecules.
Applications De Recherche Scientifique
Cis-resveratrol has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Cis-resveratrol has also been shown to possess neuroprotective properties and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
134553-41-6 |
|---|---|
Nom du produit |
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI) |
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(1S,2R)-3-(4-hydroxyphenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H12O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,11-15H/t11-,12+/m0/s1 |
Clé InChI |
MSPJZSQXMYYROA-NWDGAFQWSA-N |
SMILES isomérique |
C1=C[C@@H]([C@@H](C(=C1)C2=CC=C(C=C2)O)O)O |
SMILES |
C1=CC(C(C(=C1)C2=CC=C(C=C2)O)O)O |
SMILES canonique |
C1=CC(C(C(=C1)C2=CC=C(C=C2)O)O)O |
Synonymes |
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



